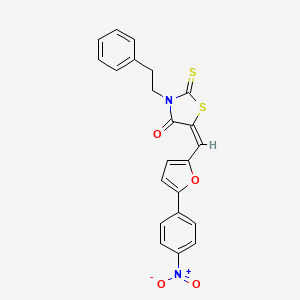

(E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-3-phenethyl-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5E)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O4S2/c25-21-20(30-22(29)23(21)13-12-15-4-2-1-3-5-15)14-18-10-11-19(28-18)16-6-8-17(9-7-16)24(26)27/h1-11,14H,12-13H2/b20-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBYLYMBTMGTHZ-XSFVSMFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCN2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-3-phenethyl-2-thioxothiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-nitrobenzaldehyde with 2-acetylfuran to form the intermediate compound, which is then reacted with 3-phenethyl-2-thioxothiazolidin-4-one under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-3-phenethyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of amino derivatives.

Reduction: Formation of tetrahydrofuran derivatives.

Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 436.5 g/mol. Its structure features a thioxothiazolidinone core, which is known for its biological activity. The presence of the nitrophenyl and furan moieties contributes to its reactivity and interaction with biological targets.

Anticancer Applications

1. Cytotoxicity Against Cancer Cell Lines:

Research indicates that thiazolidinone derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures demonstrate IC50 values in the micromolar range against leukemia (MOLT-4), colon cancer (SW-620), and melanoma (SK-MEL-5) cell lines . The mechanism of action often involves apoptosis induction through the regulation of pro-caspase pathways and cell cycle arrest.

2. Mechanistic Insights:

The anticancer activity is attributed to the ability of these compounds to induce apoptosis and inhibit tumor growth. In vitro studies have shown that certain derivatives can downregulate matrix metalloproteinase (MMP) expression, which is crucial for tumor invasion and metastasis . Additionally, in vivo studies on murine models have demonstrated dose-dependent reductions in tumor growth without significant toxicity to normal tissues .

Antimicrobial Activity

1. Broad-Spectrum Activity:

Thiazolidinone derivatives have been evaluated for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in treating infections caused by resistant bacterial strains .

2. Mechanisms of Action:

The antimicrobial mechanisms often involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival. Further studies are needed to elucidate the specific interactions at the molecular level.

Therapeutic Potential

1. Inhibition of Enzymatic Activity:

The compound may also serve as a lead structure for developing inhibitors targeting specific enzymes involved in inflammatory processes or cancer progression, such as cyclooxygenase (COX) enzymes . This potential extends its application beyond oncology into areas like pain management and anti-inflammatory therapies.

2. Structure-Activity Relationship Studies:

Ongoing research focuses on modifying the chemical structure to enhance efficacy and reduce toxicity. Variations in substituents on the thiazolidinone core can significantly influence biological activity, making it a promising candidate for drug development .

Case Studies

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MOLT-4 | <0.01 | Apoptosis via pro-caspase regulation |

| Study 2 | SW-620 | 3.67 | Cell cycle arrest |

| Study 3 | SK-MEL-5 | 1.63 | Downregulation of MMP-9 |

Mechanism of Action

The mechanism of action of (E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-3-phenethyl-2-thioxothiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The nitro group and thiazolidinone core are thought to play crucial roles in its activity, potentially through the formation of reactive intermediates or the inhibition of specific enzymes.

Comparison with Similar Compounds

The compound belongs to a class of thiazolidinone and furan hybrids, which are explored for diverse pharmacological activities. Below is a systematic comparison with structurally related analogs:

Structural and Physicochemical Properties

Notes:

- 4-Nitrophenyl vs. 4-chloro-2-nitrophenyl (Compound 8): The chloro-nitro substitution in Compound 8 increases steric bulk and electron-withdrawing effects, which may alter binding affinity in biological targets .

Key Findings :

- Antifungal Activity : Compounds with 4-chloro-2-nitrophenyl (e.g., Compound 8) exhibit superior antifungal activity (MIC = 250 µg/mL) compared to 4-nitrophenyl derivatives, likely due to enhanced electrophilicity .

- Cytotoxicity: The phenethyl group in the target compound may reduce toxicity toward normal cells (e.g., NIH/3T3 IC₅₀ > 500 µg/mL in analogs) while maintaining potency against cancer cells .

- Antiviral Potential: Structural analogs with chlorophenyl substituents (e.g., 5-((5-chlorophenyl)furan-2-yl)methylene derivatives) show inhibitory effects against SARS-CoV-2, suggesting the nitro group in the target compound could modulate similar activity .

Biological Activity

(E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-3-phenethyl-2-thioxothiazolidin-4-one is a thiazolidinone derivative characterized by a complex structure that includes a thiazolidinone ring, a furan moiety, and a nitrophenyl group. This compound has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial research. The presence of electron-withdrawing and donating groups in its structure may enhance its biological efficacy.

Structural Characteristics

The compound's molecular formula is with a molecular weight of approximately 436.5 g/mol . The thiazolidinone core contributes to its reactivity, while the furan and nitrophenyl groups introduce additional functional properties that are critical for biological activity.

Biological Activity

Research indicates that compounds with thiazolidinone frameworks exhibit significant biological activities, particularly in anticancer applications. Derivatives of this class have shown moderate to strong antiproliferative effects against various human leukemia cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Anticancer Activity

A study focused on the antiproliferative effects of thiazolidinone derivatives, including our compound of interest, revealed that these compounds can induce cytotoxicity in cancer cells. The presence of substituents that can donate electrons appears to enhance these effects. In vitro studies demonstrated that this compound significantly inhibited the growth of cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Properties

In addition to anticancer activity, the compound has shown promise as an antimicrobial agent. Studies indicate that derivatives containing the furan moiety can interfere with iron acquisition in mycobacterial species, making them potential candidates for treating infections like tuberculosis . The nitrophenyl group may also contribute to the compound's ability to target specific bacterial pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Anticancer Studies : Research on similar thiazolidinone derivatives has reported IC50 values indicating potent activity against various cancer cell lines. For instance, certain derivatives have shown IC50 values in the low micromolar range against leukemia cells.

- Antimycobacterial Activity : A study highlighted the efficacy of furan-based compounds against Mycobacterium tuberculosis, with some derivatives demonstrating significant inhibition of bacterial growth in vitro. The structural features of these compounds were linked to their ability to disrupt iron metabolism in bacteria .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-3-phenethyl-2-thioxothiazolidin-4-one, and what experimental parameters influence yield?

- Methodology : The compound can be synthesized via base-catalyzed condensation of 3-phenethyl-2-thioxothiazolidin-4-one with 5-(4-nitrophenyl)furan-2-carbaldehyde. Key parameters include:

- Solvent : Ethanol or methanol under reflux (60–80°C) .

- Base : NaOH or KOH (1–2 equiv.) to deprotonate the thiazolidinone and facilitate nucleophilic attack .

- Reaction time : 6–12 hours, monitored by TLC for intermediate formation.

- Purification : Recrystallization from DMF/EtOH (1:1) improves purity .

- Yield Optimization : Excess aldehyde (1.2–1.5 equiv.) and inert atmosphere (N₂) reduce side reactions like oxidation of the nitrophenyl group .

Q. How can spectroscopic techniques (FT-IR, NMR, UV-Vis) confirm the structural integrity of this compound?

- FT-IR : Key peaks include:

- C=O stretch at ~1700–1750 cm⁻¹ (thiazolidinone ring) .

- Nitro group (NO₂) asymmetric/symmetric stretches at ~1520 and 1350 cm⁻¹ .

- ¹H/¹³C NMR :

- Furan protons : Doublets at δ 6.5–7.5 ppm (H-3 and H-4 of furan) .

- Methylene bridge : Singlet for the exocyclic C=CH group at δ 7.2–7.8 ppm .

Q. What preliminary biological activities are reported for structurally related thioxothiazolidinone derivatives?

- Anticancer : Analogues with nitrophenyl groups show IC₅₀ values of 5–20 µM against HeLa and MCF-7 cells via ROS-mediated apoptosis .

- Antimicrobial : Thioxothiazolidinones with electron-withdrawing substituents (e.g., nitro) exhibit MICs of 8–32 µg/mL against S. aureus and E. coli .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) elucidate the electronic properties and target interactions of this compound?

- DFT Analysis :

- Calculate HOMO-LUMO gaps to predict reactivity (e.g., nitro group lowers LUMO, enhancing electrophilicity) .

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions .

- Molecular Docking :

- Dock into kinase active sites (e.g., EGFR or CDK2) using AutoDock Vina. Prioritize binding poses with hydrogen bonds to nitro oxygen and furan π-π stacking .

Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?

- Case Study : Discrepancies in IC₅₀ values may arise from:

- Assay conditions : Varying serum concentrations or incubation times .

- Solubility : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .

Q. How does the stereochemistry (E/Z isomerism) of the exocyclic methylene group impact bioactivity?

- Experimental Design :

- Synthesize both isomers via photoirradiation (λ = 365 nm) and separate by chiral HPLC .

- Compare IC₅₀ values and ROS generation in cancer cells.

Q. What are the challenges in optimizing pharmacokinetic properties (e.g., metabolic stability) for in vivo studies?

- Metabolism : Nitro groups are prone to reduction in hepatic microsomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.